Formamide-13C
Description
Formamide-13C (H¹³CONH₂) is a stable isotope-labeled derivative of formamide, where the carbon atom in the carbonyl group is replaced by carbon-13. This compound has a molecular weight of 46.03 g/mol and a CAS number of 51284-91-4 . It is widely utilized in biochemistry for RNA stabilization to prevent degradation by ribonucleases (RNAses) and as a plasticizer in the production of thermoplastic starch (TPS) . Its isotopic labeling enables precise tracking in metabolic and structural studies via techniques like nuclear magnetic resonance (NMR) spectroscopy.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
aminoformaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNUHDYFZUAESO-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH](=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583950 | |
| Record name | (~13~C)Formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
46.034 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51284-91-4 | |
| Record name | (~13~C)Formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 51284-91-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Formamide-13C can be synthesized through the formylation of amines using formic acid under solvent-free conditions. This method involves the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst, which promotes the reaction efficiently . Another method involves the hydrogenation of carbodiimides to N,N’-diarylformamidines using palladium hydroxide or Raney nickel as catalysts .
Industrial Production Methods: Industrial production of this compound typically involves the use of labeled carbon dioxide (13CO2) and ammonia (NH3) in a high-pressure reactor. The reaction is carried out at elevated temperatures to ensure complete conversion to this compound .
Chemical Reactions Analysis
Reductive Conversion of ¹³CO₂
Formamide-¹³C is synthesized via fluoride-catalyzed reductive conversion of ¹³CO₂ with ammonia and hydrogen under high-pressure conditions (200–300°C, 5 MPa H₂). Key steps include:
- Step 1 : Reduction of ¹³CO₂ to ¹³CO via a fluoride-mediated pathway.
- Step 2 : Reaction of ¹³CO with NH₃ and H₂O to form formamide-¹³C, confirmed by ¹³C NMR (δ = 165.5 ppm for the carbonyl group) and GC-MS (m/z = 116 for the molecular ion peak) .
Reaction Conditions
| Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) |
|---|---|---|---|
| KF/γ-Al₂O₃ | 200 | 5 | 72 |
Thermal C–N Bond Cleavage
Formamide-¹³C undergoes thermal fission of the C–N bond at elevated temperatures (>150°C), producing ¹³CO and NH₃. The reverse reaction (re-formation of the bond) is detectable via ¹³C–¹⁵N spin-spin coupling in NMR (J = 13 Hz) .
Key Data
- Activation Energy : 35 kcal/mol for bond cleavage .
- Mechanism : Proton transfer from NH₂ to CO, forming an intermediate (OHCHNH), which dissociates into H¹³CN and H₂O .
Hydrolytic Decomposition
In aqueous acidic or basic conditions, formamide-¹³C hydrolyzes to ¹³C-formic acid and NH₃:
¹³C NMR Chemical Shifts
| Solvent | δ (Carbonyl ¹³C, ppm) | Reference |
|---|---|---|
| DMSO-d₆ | 165.3 | |
| CDCl₃ | 164.8 | |
| D₂O | 167.1 |
Mass Spectrometry Fragmentation
- Molecular Ion : m/z = 46 (M⁺), 47 (M+1⁺) for natural abundance correction .
- Key Fragments : m/z = 29 (¹³CO), 17 (NH₃) .
Environmental and Stability Data
Scientific Research Applications
Structural Biology and NMR Spectroscopy
NMR Spectroscopy Applications
Formamide-13C is extensively used in NMR spectroscopy to study molecular structures and dynamics. The incorporation of carbon-13 into biological molecules allows researchers to track metabolic pathways and interactions within biological systems.
- Case Study: A study utilized 13C-NMR spectroscopy to investigate non-planar distortions in amides, providing insights into the geometric configurations around nitrogen atoms in substituted amides. This method revealed 22 different direct dipolar couplings that helped elucidate molecular order and interactions in peptide models .
Synthesis of Labeled DNA Building Blocks
DNA Research Applications
this compound plays a crucial role in the synthesis of atom-specifically labeled DNA building blocks. These labeled nucleotides are essential for studying the structural and dynamic features of DNA through advanced NMR techniques.
- Case Study: Researchers synthesized 13C-modified pyrimidine and purine phosphoramidites that were incorporated into DNA strands. This labeling strategy facilitated resonance assignments in complex DNA structures, allowing for detailed studies on the dynamics of DNA/RNA hybrids .
Pharmaceutical Development
Drug Synthesis
In pharmaceutical chemistry, this compound is used as a synthetic intermediate for developing various drugs. Its isotopic labeling aids in tracking the metabolic pathways of drug candidates.
- Use Case: The compound is employed in the synthesis of labeled pharmaceuticals, enabling researchers to monitor drug metabolism and efficacy through mass spectrometry and NMR analysis .
Agricultural Chemicals
Pesticide and Herbicide Development
this compound is also utilized in the formulation of pesticides and herbicides, where its isotopic labeling helps in understanding the environmental fate and behavior of these chemicals.
- Application Insight: The compound's role as a solvent and reagent in synthesizing agricultural chemicals allows for enhanced studies on their effectiveness and ecological impact .
Prebiotic Chemistry Studies
Astrobiology Applications
Research involving this compound has extended to astrobiology, where it is studied for its potential role in prebiotic chemistry. The compound's presence has been detected in extraterrestrial environments, suggesting its importance in the origins of life.
- Case Study: Observations of this compound in the galactic center indicate its potential as a precursor for biological molecules, supporting theories about the chemical pathways leading to life on Earth .
Data Table: Summary of Applications
Mechanism of Action
Formamide-13C exerts its effects primarily through its ability to participate in various chemical reactions. It acts as a solvent that destabilizes non-covalent bonds, making it useful in protocols that require the relaxation of RNA secondary structures and RNA-protein interactions . Additionally, its high-energy chemistry allows for the formation of nucleobases, which are essential for the synthesis of biogenic molecules .
Comparison with Similar Compounds
Table 1: Comparative Physical Properties of ¹³C-Labeled Compounds
Key Observations :
- Isotopic substitution minimally affects boiling and melting points compared to unlabeled analogs.
- Formamide-¹³C has the highest boiling point (210°C) due to strong hydrogen bonding in the amide group .
- Formaldehyde-¹³C is typically handled as a 20% aqueous solution to mitigate volatility .
Spectroscopic Characteristics
¹³C NMR spectroscopy is critical for distinguishing isotopic analogs:
- Formamide-¹³C : The labeled carbonyl carbon (¹³C=O) resonates at ~165–170 ppm, distinct from unlabeled formamide (~163 ppm) due to isotopic shifts .
- Formic Acid-¹³C : The carboxylic carbon (¹³COOH) appears at ~170–175 ppm, whereas Formaldehyde-¹³C shows a carbonyl signal at ~95–100 ppm .
- N-FMOC-Glycine-2-¹³C : The α-carbon (¹³CH₂) exhibits a split peak in DEPT spectra, confirming its hybridization state .
Biological Activity
Formamide-13C, a carbon-13 isotopically labeled derivative of formamide, has garnered attention in various biological studies due to its unique properties and applications in molecular biology. This article reviews the biological activity of this compound, focusing on its interactions with RNA metabolism, DNA synthesis, and its potential implications in biochemical research.
Overview of this compound
Formamide (HCONH2) is an amide derived from formic acid, traditionally used as a solvent in biochemical reactions. The incorporation of the carbon-13 isotope allows for enhanced tracking and analysis in nuclear magnetic resonance (NMR) studies, providing insights into molecular dynamics and interactions.
1. RNA Metabolism
Research indicates that Formamide preferentially targets RNA-related processes in vivo. A study using Schizosaccharomyces pombe demonstrated that formamide weakens RNA metabolism by affecting splicing efficiency and increasing R-loop formation. The deletion of specific genes related to RNA metabolism resulted in heightened sensitivity to formamide, suggesting that it disrupts RNA secondary structures and RNA-protein interactions .
Key Findings:
- Splicing Efficiency: Formamide treatment decreased splicing efficiency in wild-type cells.
- R-loop Formation: A significant increase in R-loop formation was observed, which is indicative of transcriptional interference.
- Mutant Analysis: Identification of 35 formamide-sensitive mutants revealed morphological and cell cycle defects, highlighting new regulatory players in RNA metabolism.
2. DNA Synthesis and Dynamics
This compound has been utilized to synthesize carbon-13 labeled DNA building blocks through solid-phase synthesis. This approach facilitates investigations into the structural and dynamic features of DNA via NMR spectroscopy. For instance, the incorporation of 6-13C-modified pyrimidine and 8-13C purine phosphoramidites into DNA has allowed researchers to study the dynamics of nucleic acids involved in critical processes such as HIV replication .
Applications:
- NMR Spectroscopy: The use of 13C-labeled nucleotides simplifies resonance assignment processes in NMR studies.
- Dynamic Investigations: Studies have shown that the dynamics of DNA structures can be influenced by the presence of specific proteins, such as the HIV-1 nucleocapsid protein.
Case Study 1: RNA Metabolism Disruption
In a study investigating RNA metabolism, researchers found that formamide's interference led to a decrease in splicing efficiency and an increase in R-loop formation. This was quantified through DAPI/calcofluor co-staining techniques, revealing a correlation between formamide treatment and cellular morphology changes .
| Parameter | Control | Formamide Treatment |
|---|---|---|
| Splicing Efficiency | High | Low |
| R-loop Formation | Baseline | Increased |
| Cell Morphology | Normal | Abnormal |
Case Study 2: NMR Dynamics of DNA
The incorporation of 13C-labeled building blocks into DNA allowed for detailed studies on molecular dynamics. By utilizing relaxation dispersion NMR methods, researchers were able to observe slow exchange processes between different DNA conformations, which are critical for understanding genome stability .
| Dynamic Feature | Observed Behavior |
|---|---|
| Exchange Rate | Up-regulated with NCp7 presence |
| Conformational States | Two distinct forms detected |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Formamide-¹³C to ensure isotopic purity and reproducibility?
- Methodological Answer : Synthesis optimization requires careful selection of isotopically labeled precursors (e.g., ¹³C-ammonia or ¹³C-formic acid) and reaction conditions (temperature, solvent, catalyst). Purity should be assessed using quantitative nuclear magnetic resonance (qNMR) to confirm isotopic enrichment (>99%) and gas chromatography-mass spectrometry (GC-MS) to detect impurities . Reproducibility hinges on strict control of stoichiometry and reaction time, with protocols documented in line with guidelines for experimental reproducibility (e.g., Beilstein Journal of Organic Chemistry standards) .
Q. What analytical techniques are most effective for characterizing Formamide-¹³C in complex reaction mixtures?
- Methodological Answer : High-resolution ¹³C NMR spectroscopy is critical for tracking isotopic incorporation, with chemical shifts calibrated against unlabeled formamide. Coupling with Fourier-transform infrared spectroscopy (FTIR) helps identify functional group alterations. For trace-level analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically resolved transitions (e.g., m/z 46 → 29 for ¹³C-formamide) is recommended . Data should be cross-validated against reference spectra from primary literature .
Q. How do isotopic effects of ¹³C influence the reaction kinetics of Formamide-¹³C in prebiotic chemistry studies?
- Methodological Answer : Researchers should conduct comparative kinetic studies under controlled conditions (pH, temperature) using labeled vs. unlabeled formamide. Isotopic effects (e.g., kinetic isotope effects, KIE) can be quantified via Arrhenius plots, with attention to statistical rigor in reporting standard deviations . Computational tools like density functional theory (DFT) may supplement experimental data to model isotopic perturbations in reaction pathways .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. MS) for Formamide-¹³C be resolved in heterogeneous catalytic systems?
- Methodological Answer : Contradictions often arise from sample preparation artifacts or instrument-specific biases. Multi-technique validation is essential:
- Use deuterated solvents to eliminate background interference in NMR.
- Employ high-resolution MS with collision-induced dissociation (CID) to distinguish isotopic clusters from adducts.
- Cross-reference with synchrotron-based X-ray absorption spectroscopy (XAS) for elemental speciation .
Q. What strategies are recommended for integrating Formamide-¹³C isotopic labeling with computational models of protometabolic networks?
- Methodological Answer : Combine experimental tracer studies (e.g., feeding ¹³C-formamide into simulated prebiotic reactions) with kinetic modeling software (e.g., COPASI or Kinetiscope). Key steps:
- Map isotopic flux using metabolic flux analysis (MFA) algorithms.
- Validate models against experimental LC-MS/MS isotopomer distributions.
- Address discrepancies via sensitivity analysis, adjusting rate constants or pathway assumptions .
Q. How should researchers design experiments to assess the role of Formamide-¹³C in RNA nucleoside synthesis under simulated early-Earth conditions?
- Methodological Answer :
- Experimental Design : Simulate hydrothermal conditions (e.g., 80–100°C, pH 5–7) with ¹³C-formamide, inorganic phosphates, and ribose precursors. Monitor product formation via HPLC coupled with ¹³C-detected NMR.
- Controls : Include unlabeled formamide and negative controls (absence of catalysts like montmorillonite clay).
- Data Interpretation : Use isotopic enrichment ratios to distinguish abiotic vs. contamination-derived products. Publish raw chromatograms and spectral deconvolutions to support reproducibility .
Q. What methodologies address data reproducibility challenges in Formamide-¹³C-based studies of non-enzymatic peptide bond formation?
- Methodological Answer :
- Protocol Standardization : Document reaction conditions (e.g., water activity, ionic strength) using IUPAC guidelines.
- Purity Verification : Mandate third-party validation of ¹³C-formamide batches via independent NMR/MS facilities.
- Statistical Validation : Report confidence intervals for kinetic parameters and use Bayesian inference to quantify uncertainty in reaction yields .
Q. How can researchers evaluate the long-term stability of Formamide-¹³C in storage for multi-year astrochemistry studies?
- Methodological Answer : Conduct accelerated stability studies under varying temperatures (−20°C to 25°C) and humidity levels. Assess degradation via:
- Time-resolved ¹³C NMR to detect hydrolysis products (e.g., ¹³CO2 or ¹³CH3NH2).
- Mass spectrometry to monitor isotopic dilution.
- Statistical models (e.g., Arrhenius extrapolation) to predict shelf-life .
Methodological Best Practices
- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw NMR/MS datasets in repositories like Zenodo or ChemRxiv .
- Ethical Reporting : Disclose conflicts of interest and cite primary literature for synthetic protocols .
- Peer Review : Pre-submission validation via platforms like PREreview ensures methodological robustness .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
